molecular formula C20H18O6 B2950895 ETHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 300557-26-0

ETHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2950895
CAS No.: 300557-26-0
M. Wt: 354.358
InChI Key: NGHJBGKVODUZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is an organic compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a benzofuran ring system, which is a fused aromatic ring structure containing both benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with 2-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

ETHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The benzofuran ring system can interact with biological macromolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ETHYL (2-METHOXYBENZOYL)ACETATE: This compound shares a similar structure but differs in the position and type of functional groups.

    ETHYL 3,4,5-TRIMETHOXYBENZOYLACETATE: Another related compound with multiple methoxy groups on the benzene ring.

Uniqueness

ETHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific substitution pattern on the benzofuran ring, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 5-(2-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-4-24-20(22)18-12(2)25-17-10-9-13(11-15(17)18)26-19(21)14-7-5-6-8-16(14)23-3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHJBGKVODUZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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